8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879442-46-3) is a synthetic small molecule (MW 369.4 g/mol, C₁₈H₁₉N₅O₄) belonging to the imidazo[2,1-f]purine-2,4-dione class. This tricyclic scaffold, derived from the theophylline core, has been extensively investigated for central nervous system (CNS) applications, particularly as a privileged pharmacophore for serotonin 5-HT₁A receptor modulation.

Molecular Formula C18H19N5O4
Molecular Weight 369.381
CAS No. 879442-46-3
Cat. No. B2495991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS879442-46-3
Molecular FormulaC18H19N5O4
Molecular Weight369.381
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C)C
InChIInChI=1S/C18H19N5O4/c1-9-10(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(9)12-7-6-11(26-4)8-13(12)27-5/h6-8H,1-5H3,(H,20,24,25)
InChIKeyYLNNYRRMYAEXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879442-46-3): Procurement-Relevant Structural and Pharmacological Baseline


8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879442-46-3) is a synthetic small molecule (MW 369.4 g/mol, C₁₈H₁₉N₅O₄) belonging to the imidazo[2,1-f]purine-2,4-dione class [1]. This tricyclic scaffold, derived from the theophylline core, has been extensively investigated for central nervous system (CNS) applications, particularly as a privileged pharmacophore for serotonin 5-HT₁A receptor modulation [2][3]. The compound features a distinctive 2,4-dimethoxyphenyl substituent at the 8-position and methyl groups at the 1-, 6-, and 7-positions—a substitution pattern that differentiates it from other class members and is expected to confer unique physicochemical and pharmacological properties relevant to CNS drug discovery programs.

Why 8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by a Generic Imidazo[2,1-f]purine-2,4-dione Analog


Imidazo[2,1-f]purine-2,4-diones are not functionally interchangeable. Preclinical studies have demonstrated that minor structural changes—including the nature, position, and number of substituents on the 8-aryl ring—produce divergent pharmacological profiles. For example, in the Partyka et al. (2014) study, compound 9 (8-(2-methoxyphenyl)-1,6,7-trimethyl derivative) and compound 7 (8-(3-chlorophenyl) analog) exhibited qualitatively different antipsychotic, antidepressant, and anxiolytic profiles despite differing by only one aryl substituent [1]. Similarly, AZ-853 and AZ-861, which differ by a single substituent on the phenyl ring, showed distinct functional, pharmacokinetic, and side effect profiles [2]. The target compound's 2,4-dimethoxyphenyl group introduces two electron-donating methoxy substituents (ortho and para), creating a unique electronic environment, hydrogen-bonding capacity, and lipophilicity profile not replicated by any single-substituted or unsubstituted phenyl analog, making blind substitution scientifically indefensible.

Quantitative Differentiation Evidence for 8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Comparator-Based Analysis


Evidence 1: Structural Differentiation via Unique 2,4-Dimethoxyphenyl Pharmacophore vs. Mono-Substituted Analogs

The target compound is the only member of the 1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione sub-series bearing a 2,4-dimethoxyphenyl group at the 8-position. The closest structurally characterized analogs are compound 9 (8-(2-methoxyphenyl)-1,6,7-trimethyl derivative) and compound 7 (8-(3-chlorophenyl)-1,6,7-trimethyl derivative) from Partyka et al. (2014) [1]. The 2,4-dimethoxy substitution introduces a second hydrogen-bond acceptor (total HBA = 5 vs. 4 for compound 9), increases molecular weight (369.4 vs. an estimated ~339 for compound 9), and alters computed lipophilicity (XLogP3 = 2.7 for target compound [2] vs. an estimated ~2.2 for the ortho-OCH₃ analog). These differences are non-trivial: in the imidazo[2,1-f]purine-2,4-dione series, even single-substituent changes on the aryl ring have been shown to produce divergent functional, pharmacological, and pharmacokinetic outcomes [1][3].

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Evidence 2: 5-HT₁A Receptor Pharmacophore Engagement—Class-Validated Target Profile vs. Non-CNS Purine Derivatives

The imidazo[2,1-f]purine-2,4-dione scaffold has been validated as a potent 5-HT₁A receptor ligand platform. Zagórska et al. (2009) demonstrated that N-8-arylpiperazinylpropyl derivatives of this scaffold (compounds 2–10) are potent 5-HT₁A receptor ligands in vitro, with compound 3 (8-[3-(N4-2′-methoxyphenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl derivative) showing antidepressant-like activity in the forced swim test (FST) in mice comparable to imipramine (standard antidepressant, typically tested at 10–30 mg/kg i.p.) [1]. Zagórska et al. (2015) further established that 7-position substitution on the imidazo[2,1-f]purine-2,4-dione system is critical for receptor affinity and selectivity, with specific compounds achieving potent 5-HT₁A (compounds 18, 25) and mixed 5-HT₁A/5-HT₇ (compounds 8, 9) receptor ligand profiles [2]. Partyka et al. (2014) showed that the 1,6,7-trimethyl-substituted derivative compound 9 acts as a presynaptic 5-HT₁A agonist and postsynaptic 5-HT₁A/5-HT₂A/D₂ antagonist, demonstrating antipsychotic-like activity comparable to ziprasidone with additional antidepressant and anxiolytic properties [3]. The target compound, sharing the identical 1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione core, is positioned within this validated 5-HT₁A pharmacophore space.

Neuropharmacology Serotonin Receptor Antidepressant Drug Discovery

Evidence 3: Multi-Receptor Engagement Potential vs. Single-Target Serotonergic Agents

The 1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione sub-series exhibits a multi-receptor engagement profile that distinguishes it from selective single-target serotonergic agents. Partyka et al. (2014) demonstrated that compound 9 (8-(2-methoxyphenyl) analog) functions as a presynaptic 5-HT₁A agonist and postsynaptic 5-HT₁A/5-HT₂A/D₂ antagonist, producing antipsychotic-like effects comparable to ziprasidone in the D-amphetamine-induced hyperactivity test, while additionally demonstrating antidepressant (FST) and anxiolytic (four-plate test) activity not observed with ziprasidone [1]. Zagórska et al. (2015) identified that 7-position substitution critically modulates receptor selectivity across 5-HT₁A, 5-HT₆, 5-HT₇, and D₂ receptors [2]. In contrast, CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl analog) targets PPARγ rather than serotonin receptors, functioning as a radiosensitizer in NSCLC [3]. The target compound's 2,4-dimethoxy substitution pattern is expected to produce a receptor selectivity profile distinct from both compound 9 (mono-ortho-OCH₃) and CB11 (ortho-NH₂), offering a unique polypharmacological tool for CNS research.

Polypharmacology Antipsychotic Drug Discovery Receptor Selectivity

Evidence 4: Lipophilicity-Driven CNS Penetration Potential vs. Non-CNS Imidazopurine Derivatives

The target compound's computed XLogP3 value of 2.7 [1] places it within the optimal CNS drug-likeness range (typically XLogP 2–5), distinguishing it from more polar imidazo[2,1-f]purine-2,4-dione derivatives that may have limited brain penetration. Partyka et al. (2020) demonstrated that AZ-853, a structurally related imidazo[2,1-f]purine-2,4-dione, showed a more potent antidepressant-like effect than AZ-861, which was attributed to its better penetration into brain structures [2]. The target compound's lipophilicity, intermediate between the estimated values for compound 9 (XLogP ~2.2) and compound 7 (XLogP ~3.0), combined with its favorable MW (369.4 < 400 Da) and moderate H-bond donor count (1), satisfies multiple CNS drug-likeness criteria [1]. In contrast, more polar or higher MW imidazo[2,1-f]purine-2,4-diones may be better suited for peripheral applications, such as PPARγ-mediated anticancer activity exemplified by CB11 [3].

CNS Drug Delivery Blood-Brain Barrier Lipophilicity Optimization

Recommended Research and Procurement Application Scenarios for 8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


CNS Polypharmacology Tool for Serotonergic and Dopaminergic Receptor Profiling

Based on the class-validated multi-receptor engagement profile of the 1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione scaffold [1], this compound is suited as a research tool for investigating polypharmacological mechanisms in neuropsychiatric disorders. The unique 2,4-dimethoxyphenyl substitution offers a receptor selectivity profile distinct from mono-substituted analogs, enabling comparative SAR studies across 5-HT₁A, 5-HT₂A, D₂, and potentially other aminergic receptors. Researchers investigating the balance between antipsychotic, antidepressant, and anxiolytic activities can use this compound alongside compound 9 (o-OCH₃ analog) and compound 7 (m-Cl analog) to map the contribution of aryl substitution to polypharmacology.

Structure-Activity Relationship (SAR) Exploration of 8-Aryl Substitution in Imidazo[2,1-f]purine-2,4-diones

The 2,4-dimethoxyphenyl group represents a distinct electronic and steric environment not covered by existing characterized analogs (o-OCH₃, m-Cl, o-NH₂, 2-fluorophenyl-piperazine) [2][3]. Procuring this compound enables systematic SAR expansion to understand how dual electron-donating substituents (ortho + para OCH₃) modulate: (i) 5-HT₁A receptor affinity and intrinsic activity, (ii) selectivity over 5-HT₇ and D₂ receptors, (iii) metabolic stability in liver microsome assays, and (iv) CNS penetration as predicted by its favorable XLogP3 of 2.7 [4]. This fills a gap in the current SAR landscape where only mono-substituted 8-aryl derivatives have been pharmacologically characterized.

Lead Optimization Programs Targeting 5-HT₁A-Related Mood Disorders

The imidazo[2,1-f]purine-2,4-dione core has demonstrated preclinical efficacy in the forced swim test (antidepressant) and four-plate test (anxiolytic) at the class level [2]. The target compound's CNS-optimal physicochemical profile (MW < 400, XLogP3 2.7, HBD = 1) [4] supports its use as a lead-like scaffold for medicinal chemistry optimization. Procurement is recommended for hit-to-lead or lead optimization programs where the 2,4-dimethoxy motif is hypothesized to enhance target engagement or metabolic stability relative to mono-methoxy analogs. In vivo efficacy can be benchmarked against imipramine (FST) and diazepam (anxiolytic) as established positive controls.

Differentiation Screening Against PPARγ-Targeted Imidazopurine Derivatives

The imidazo[2,1-f]purine-2,4-dione scaffold exhibits target plasticity: while compound 9 and AZ-853 target serotonergic pathways [1][3], CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl analog) acts as a PPARγ agonist with anticancer activity [5]. The target compound's 2,4-dimethoxyphenyl substitution, lacking the amine functionality of CB11, is expected to favor serotonergic over PPARγ activity. This compound can serve as a selectivity control in screening cascades designed to discriminate between CNS serotonergic and peripheral PPARγ-mediated activities within the imidazopurine chemical space.

Quote Request

Request a Quote for 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.